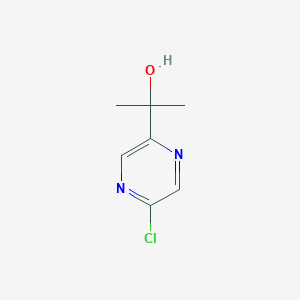

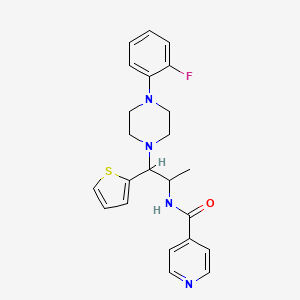

![molecular formula C15H13Cl3N2O4S B2691915 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-37-7](/img/structure/B2691915.png)

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Generation and Reactivity

This compound is related to studies involving the generation and reactivity of related species through photolysis. For example, research on 4-chloroaniline and its derivatives, which undergo photostable transformations in cyclohexane but efficient photoheterolysis in polar media, might offer insights into the photostability and reactivity of similar compounds under various conditions (Guizzardi et al., 2001).

Synthesis Techniques

The compound is part of a broader category of chemicals used in synthesis techniques, such as the use of chlorosulfit as a mild condensation reagent for peptide synthesis (Appel et al., 1981). Such methodologies highlight the versatility and efficiency of specific reagents in synthesizing complex organic compounds.

Photophysical Effects

Research on metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) explores the photophysical effects of these compounds, which could inform the understanding of similar compounds' electronic structures and light-emission properties (Sprouse et al., 1984).

Novel Catalysis and Synthesis Applications

Studies on new catalysts for synthesis, such as 1,3,5-tris(hydrogensulfato) benzene used for synthesizing derivatives through condensation reactions, demonstrate innovative approaches to chemical synthesis that could be relevant for compounds with similar functional groups (Karimi-Jaberi et al., 2012).

Chiral Discrimination in Liquid Chromatography

The use of cellulose phenylcarbamate derivative for chromatographic enantioseparation sheds light on chiral discrimination mechanisms, which might apply to the separation of enantiomers of compounds with similar structural characteristics (Yashima et al., 1996).

properties

IUPAC Name |

[5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-10-4-6-12(17)13(18)8-10/h3-8H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBMGAKAEIALRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)

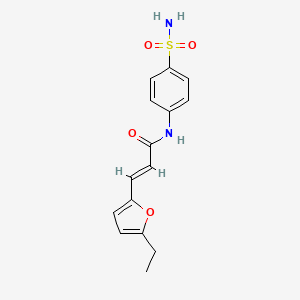

![N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2691835.png)

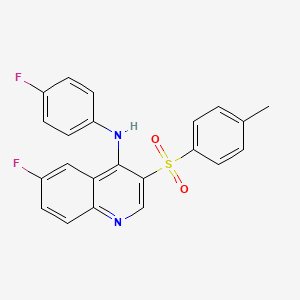

![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691837.png)

![N-[Bis(2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B2691838.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2691840.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)

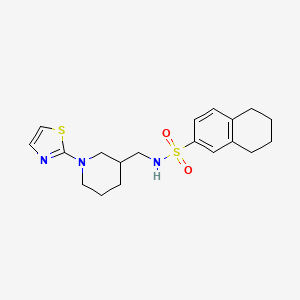

![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2691850.png)